Cas no 1242273-71-7 (tert-butyl N-{6-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate)
tert-butyl N-{6-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-{6-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate
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- Inchi: 1S/C12H21NO3/c1-12(2,3)16-11(15)13-9-5-7-4-8(9)10(14)6-7/h7-10,14H,4-6H2,1-3H3,(H,13,15)
- InChI Key: DJILWCVEWVIYRM-UHFFFAOYSA-N
- SMILES: C(OC(C)(C)C)(=O)NC1CC2CC1C(O)C2
tert-butyl N-{6-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM556804-100mg |
tert-Butyl N-{6-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate |
1242273-71-7 | 95%+ | 100mg |
$697 | 2023-11-21 | |
| Chemenu | CM556804-250mg |
tert-Butyl N-{6-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate |
1242273-71-7 | 95%+ | 250mg |
$1045 | 2023-11-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS60633-100MG |
tert-butyl N-{6-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate |
1242273-71-7 | 95% | 100MG |
¥ 1,570.00 | 2023-03-08 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS60633-250MG |
tert-butyl N-{6-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate |
1242273-71-7 | 95% | 250MG |
¥ 2,508.00 | 2023-03-08 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS60633-500MG |
tert-butyl N-{6-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate |
1242273-71-7 | 95% | 500MG |
¥ 4,184.00 | 2023-03-08 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS60633-1G |
tert-butyl N-{6-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate |
1242273-71-7 | 95% | 1g |
¥ 6,270.00 | 2023-03-08 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS60633-5G |
tert-butyl N-{6-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate |
1242273-71-7 | 95% | 5g |
¥ 18,810.00 | 2023-03-08 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00766344-1g |
tert-butyl N-{6-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate |
1242273-71-7 | 98% | 1g |
¥8316.0 | 2023-04-04 | |
| Ambeed | A660639-1g |
tert-butyl N-{6-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate |
1242273-71-7 | 98% | 1g |
$1212.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS60633-100mg |
tert-butyl N-{6-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate |
1242273-71-7 | 95% | 100mg |
¥1571.0 | 2024-04-25 |
tert-butyl N-{6-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate Suppliers
tert-butyl N-{6-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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4. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on tert-butyl N-{6-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate
Introduction to Tert-butyl N-{6-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate (CAS No. 1242273-71-7)
Tert-butyl N-{6-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate, a compound with the CAS number 1242273-71-7, has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of carbamates, which are widely recognized for their versatility in medicinal chemistry. The presence of a tert-butyl group and a bicyclo[2.2.1]heptan-2-yl moiety in its molecular structure imparts distinct characteristics that make it a promising candidate for further investigation.
The chemical structure of tert-butyl N-{6-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate consists of a carbamate functional group attached to a bicyclic hydroxyalkane backbone. The bicyclo[2.2.1]heptan-2-yl ring system is particularly interesting due to its rigid three-dimensional framework, which can influence the compound's interactions with biological targets. This structural motif is not commonly found in many pharmaceuticals, making it an attractive scaffold for drug discovery efforts.
In recent years, there has been a growing interest in exploring natural product-inspired scaffolds for the development of new therapeutic agents. The bicyclo[2.2.1]heptane framework is known to be present in several bioactive natural products, suggesting that derivatives of this scaffold may possess significant pharmacological potential. The hydroxyl group at the 6-position of the bicyclo[2.2.1]heptan-2-yl ring adds another layer of complexity, potentially influencing both the solubility and reactivity of the compound.
One of the key features of tert-butyl N-{6-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate is its ability to act as a versatile intermediate in organic synthesis. The carbamate group can undergo various transformations, including hydrolysis, decarboxylation, and nucleophilic substitution, which are valuable for constructing more complex molecules. Additionally, the tert-butyl group provides steric hindrance, which can be beneficial in designing molecules with improved metabolic stability.
The pharmacological profile of tert-butyl N-{6-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate has been the subject of several recent studies aimed at identifying potential therapeutic applications. Initial investigations have suggested that this compound may exhibit inhibitory activity against certain enzymes and receptors relevant to neurological disorders, cancer, and inflammation. These findings are particularly exciting given the increasing demand for novel therapeutic agents with unique mechanisms of action.
The synthesis of tert-butyl N-{6-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate presents both challenges and opportunities for synthetic chemists. The construction of the bicyclo[2.2.1]heptan-2-yl ring system requires careful selection of starting materials and reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to access complex cyclic structures more efficiently, opening up new possibilities for exploring derivatives of this compound.
In conclusion, tert-butyl N-{6-hydroxybicyclo[2.2.1]heptan-2-yl}carbamate (CAS No. 1242273-71-7) represents a fascinating molecule with significant potential in pharmaceutical research and development. Its unique structural features and promising biological activities make it an attractive candidate for further investigation into new therapeutic agents.
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